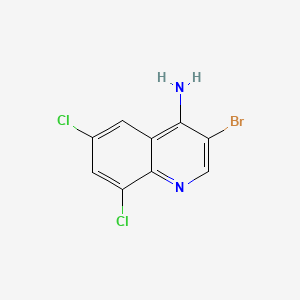

(3-Butoxy-4-methoxyphenyl)boronic acid

説明

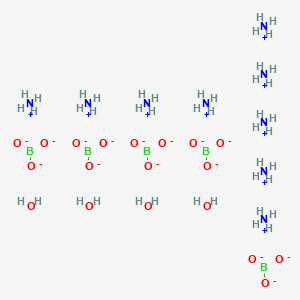

“(3-Butoxy-4-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO4 . It has an average mass of 224.061 Da and a monoisotopic mass of 224.121994 Da .

Synthesis Analysis

Pinacol boronic esters, such as “(3-Butoxy-4-methoxyphenyl)boronic acid”, are valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic approach utilizing a radical method has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

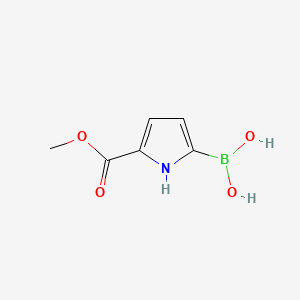

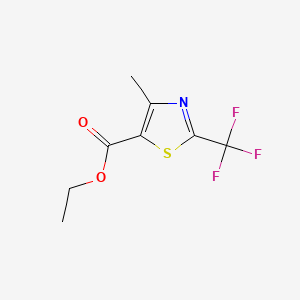

Molecular Structure Analysis

The molecular structure of “(3-Butoxy-4-methoxyphenyl)boronic acid” consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .

Chemical Reactions Analysis

Boronic acids, including “(3-Butoxy-4-methoxyphenyl)boronic acid”, are known to undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . These transformations are facilitated by the boron moiety in the boronic acid .

Physical And Chemical Properties Analysis

“(3-Butoxy-4-methoxyphenyl)boronic acid” has a density of 1.1±0.1 g/cm³, a boiling point of 372.2±52.0 °C at 760 mmHg, and a flash point of 178.9±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds .

科学的研究の応用

-

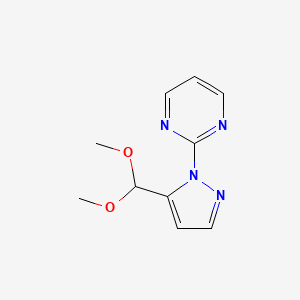

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild and functional group tolerant reaction conditions .

- Method : The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boronic acids with organic halides . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .

- Results : The Suzuki–Miyaura coupling has been successfully applied in the synthesis of a wide range of organic compounds .

-

Preparation of Biological Inhibitors

- Field : Biochemistry

- Application : 4-Methoxyphenylboronic acid can be used in the preparation of various biological inhibitors .

- Method : The specific methods of application or experimental procedures would depend on the particular biological inhibitor being synthesized .

- Results : The outcomes would also depend on the specific inhibitor, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity of the reactions .

-

Preparation of Hydroxyphenylnaphthols

- Field : Biochemistry

- Application : Boronic acids can be used in the preparation of hydroxyphenylnaphthols, which are inhibitors of 17β-hydroxysteroid dehydrogenase Type 2 .

- Method : The specific methods of application or experimental procedures would depend on the particular inhibitor being synthesized .

- Results : The outcomes would also depend on the specific inhibitor, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity of the reactions .

-

Synthesis of Bioactive Combretastatin Analogs

- Field : Medicinal Chemistry

- Application : Boronic acids can be used in the synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling .

- Method : The specific methods of application or experimental procedures would depend on the particular analog being synthesized .

- Results : The outcomes would also depend on the specific analog, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity of the reactions .

-

Preparation of Aromatic Nitriles

- Field : Organic Chemistry

- Application : Boronic acids can be used in the preparation of aromatic nitriles via copper-mediated cyanation .

- Method : The specific methods of application or experimental procedures would depend on the particular nitrile being synthesized .

- Results : The outcomes would also depend on the specific nitrile, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity of the reactions .

-

Catalytic Protodeboronation

- Field : Organic Chemistry

- Application : Boronic acids can be used in catalytic protodeboronation of pinacol boronic esters .

- Method : The specific methods of application or experimental procedures would depend on the particular ester being synthesized .

- Results : The outcomes would also depend on the specific ester, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity of the reactions .

-

Copper (I)-mediated Cyanation

- Field : Organic Chemistry

- Application : Boronic acids can be used in copper (I)-mediated cyanation .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but the use of boronic acids in such reactions can often improve the efficiency and selectivity .

-

Suzuki-Miyaura Cross-Coupling Reactions

- Field : Organic Chemistry

- Application : Boronic acids can be used in Suzuki-Miyaura cross-coupling reactions .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but the use of boronic acids in such reactions can often improve the efficiency and selectivity .

-

Preparation of Biologically and Pharmacologically Active Molecules

- Field : Medicinal Chemistry

- Application : Boronic acids can be used in the preparation of biologically and pharmacologically active molecules .

- Method : The specific methods of application or experimental procedures would depend on the particular molecule being synthesized .

- Results : The outcomes would also depend on the specific molecule, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity .

-

Hydromethylation Sequence

- Field : Organic Chemistry

- Application : Boronic acids can be used in the hydromethylation sequence .

- Method : The specific methods of application or experimental procedures would depend on the particular reaction being carried out .

- Results : The outcomes would also depend on the specific reaction, but the use of boronic acids in such reactions can often improve the efficiency and selectivity .

-

Protodeboronation in the Formal Total Synthesis of δ- ®-coniceine and Indolizidine 209B

- Field : Organic Chemistry

- Application : Boronic acids can be used in protodeboronation in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being carried out .

- Results : The outcomes would also depend on the specific synthesis, but the use of boronic acids in such syntheses can often improve the efficiency and selectivity .

将来の方向性

特性

IUPAC Name |

(3-butoxy-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-3-4-7-16-11-8-9(12(13)14)5-6-10(11)15-2/h5-6,8,13-14H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNODJZHDEFRIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)OCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681565 | |

| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Butoxy-4-methoxyphenyl)boronic acid | |

CAS RN |

1217501-14-8 | |

| Record name | B-(3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexenyl]methyl]-1-piperazinyl]benzoic Acid Hydrochloride](/img/structure/B577932.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)